molecular formula C34H41NO4SSi B588856 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene-d4 CAS No. 1329611-25-7

6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene-d4

Cat. No.: B588856
CAS No.: 1329611-25-7
M. Wt: 591.874
InChI Key: LVZAJJMYYKOTDQ-KFESLDSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene-d4 is an intermediate in the synthesis of the metabolite of Raloxifene . Raloxifene is a nonsteroidal estrogen receptor mixed agonist/antagonist . This compound is a specialty product for proteomics research . Its molecular formula is C34H37D4NO4SSi and its molecular weight is 591.87 .


Synthesis Analysis

6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene-d4 is the labelled analogue of 6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene, which is used to protect Raloxifene . It is a reaction product of Raloxifene with tertbutyldimethylsilyl chloride .


Molecular Structure Analysis

The IUPAC name of this compound is [6-[tert-butyl(dimethyl)silyl]oxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)phenyl]methanone . The InChI key is LVZAJJMYYKOTDQ-KFESLDSXSA-N .


Chemical Reactions Analysis

As an intermediate, 6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene-d4 plays a crucial role in the synthesis of the metabolite of Raloxifene . It is used to synthesize Raloxifene 6-glucuronide .


Physical and Chemical Properties Analysis

This compound is soluble in Acetone, Chloroform, Dichloromethane, Ethanol, and Methanol . It appears as a yellow solid . It should be stored at -20°C .

Properties

IUPAC Name

[6-[tert-butyl(dimethyl)silyl]oxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H41NO4SSi/c1-34(2,3)41(4,5)39-28-17-18-29-30(23-28)40-33(25-9-13-26(36)14-10-25)31(29)32(37)24-11-15-27(16-12-24)38-22-21-35-19-7-6-8-20-35/h9-18,23,36H,6-8,19-22H2,1-5H3/i21D2,22D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZAJJMYYKOTDQ-KFESLDSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(=C(S2)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O[Si](C)(C)C(C)(C)C)C4=CC=C(C=C4)O)N5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H41NO4SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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